REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:18]([F:21])([F:20])[F:19])=[C:6]2[C:11]=1[NH:10][CH:9]=[C:8]([C:12]([O:14]CC)=[O:13])[C:7]2=[O:17].[OH-].[Na+].C(O)(=O)C>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:18]([F:21])([F:19])[F:20])=[C:6]2[C:11]=1[NH:10][CH:9]=[C:8]([C:12]([OH:14])=[O:13])[C:7]2=[O:17] |f:1.2|
|
Name
|
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C2C(C(=CNC12)C(=O)OCC)=O)C(F)(F)F
|
Name
|
|
Quantity
|
600.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.599 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting mixture was charged into the reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
was heated to 80° C.
|
Type
|
STIRRING
|
Details
|
with stirring for 3.5 h
|
Duration
|
3.5 h
|
Type
|
WAIT
|
Details
|
After an additional hour
|
Type
|
CUSTOM
|
Details
|
over 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
STIRRING
|
Details
|
with stirring to 22° C. at a rate of 6° C./h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (3 L)
|
Type
|
CUSTOM
|
Details
|
The filtrate was dried in a vacuum oven with a nitrogen
|
Type
|
CUSTOM
|
Details
|
The 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid (5B) was purified
|
Type
|
STIRRING
|
Details
|
stirring for 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
It was then filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C2C(C(=CNC12)C(=O)O)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 968.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |